molecular formula C25H28N2O3 B1229968 3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide

3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide

Cat. No. B1229968
M. Wt: 404.5 g/mol
InChI Key: YAYHYWWKCFAPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.

Scientific Research Applications

Receptor Agonist Potential

  • The compound shows promise as a receptor agonist, particularly for dopamine D3 receptors. A similar compound, 4-bromo-1-methoxy-N-[2-(4-aryl-1-piperazinyl)ethyl]-2-naphthalenecarboxamide, has been found selective for DA D3 over D2 receptors, with potential applications in neurological research (Glase et al., 1996).

Synthesis and Characterization

  • Research on similar naphthalenecarboxamide derivatives, such as the synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives including naphthalen-1yl, offers insights into the synthesis and characterization methods applicable to our compound of interest (Özer et al., 2009).

Applications in Catalysis

  • Analogous compounds like axially dissymmetric pyrroles have been synthesized for use in catalysis, specifically in the enantioselective addition of diethylzinc to aromatic aldehydes. This suggests potential catalytic applications for similar compounds (Furusho et al., 1996).

Potential in Anti-inflammatory and Analgesic Agents

  • Compounds like (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, closely related to our compound, have shown anti-inflammatory and analgesic activities in vivo, suggesting similar applications for 3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide (Berk et al., 2009).

Antioxidant and Anticancer Activity

  • Novel derivatives with structural similarities have demonstrated significant antioxidant and anticancer activities, indicating a potential area of research for 3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide (Tumosienė et al., 2020).

Crystal Structure Analysis

  • The crystal and molecular structure studies of related compounds provide a basis for understanding the structural aspects of 3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide, which is crucial for its applications in various fields (Kaur et al., 2012).

properties

Product Name

3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H28N2O3/c1-29-21-11-9-18(10-12-21)23(27-13-5-6-14-27)17-26-25(28)22-15-19-7-3-4-8-20(19)16-24(22)30-2/h3-4,7-12,15-16,23H,5-6,13-14,17H2,1-2H3,(H,26,28)

InChI Key

YAYHYWWKCFAPKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2OC)N4CCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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